molecular formula C18H18OSe B14559904 6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol CAS No. 61713-50-6

6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol

Cat. No.: B14559904
CAS No.: 61713-50-6
M. Wt: 329.3 g/mol
InChI Key: NDWQMKZQFHMWOO-UHFFFAOYSA-N
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Description

6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol is an organic compound that features both a phenyl group and a phenylselanyl group attached to a hexynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol typically involves the reaction of phenylacetylene with phenylselanyl chloride in the presence of a base, followed by the addition of a suitable alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules can modulate their function.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-5-hexyn-3-ol: Lacks the phenylselanyl group, making it less reactive in redox reactions.

    Phenylacetylene: A simpler structure with only a phenyl group and a triple bond.

    Phenylselanyl chloride: Contains the phenylselanyl group but lacks the hexynol backbone.

Uniqueness

6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol is unique due to the presence of both the phenylselanyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61713-50-6

Molecular Formula

C18H18OSe

Molecular Weight

329.3 g/mol

IUPAC Name

6-phenyl-5-phenylselanylhex-3-yn-2-ol

InChI

InChI=1S/C18H18OSe/c1-15(19)12-13-18(14-16-8-4-2-5-9-16)20-17-10-6-3-7-11-17/h2-11,15,18-19H,14H2,1H3

InChI Key

NDWQMKZQFHMWOO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2)O

Origin of Product

United States

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